molecular formula C9H12N2 B8011791 C-(3-Cyclopropyl-pyridin-4-yl)-methylamine

C-(3-Cyclopropyl-pyridin-4-yl)-methylamine

Cat. No.: B8011791
M. Wt: 148.20 g/mol
InChI Key: ZHUVBVWKQYZISB-UHFFFAOYSA-N
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Description

C-(3-Cyclopropyl-pyridin-4-yl)-methylamine is a substituted methylamine derivative featuring a pyridine ring substituted with a cyclopropyl group at the 3-position and a methylamine moiety at the 4-position. This structural configuration combines the electron-rich pyridine system with the sterically constrained cyclopropyl group, which may enhance metabolic stability and receptor binding specificity compared to simpler methylamine derivatives.

The compound’s structural motifs align with ligands targeting thermoTRP channels, where methylamine derivatives are known to influence ligand sensitivity and selectivity through steric and electronic interactions .

Properties

IUPAC Name

(3-cyclopropylpyridin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-5-8-3-4-11-6-9(8)7-1-2-7/h3-4,6-7H,1-2,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUVBVWKQYZISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CN=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3-Cyclopropyl-pyridin-4-yl)-methylamine typically involves the reaction of 3-cyclopropylpyridine with formaldehyde and a reducing agent such as sodium borohydride. The reaction conditions often include a solvent like methanol or ethanol and are carried out at room temperature to ensure the stability of the cyclopropyl group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

C-(3-Cyclopropyl-pyridin-4-yl)-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

C-(3-Cyclopropyl-pyridin-4-yl)-methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C-(3-Cyclopropyl-pyridin-4-yl)-methylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Benzenemethanamine (Benzylamine)

  • Structure : A primary amine with a benzyl group.
  • Key Differences : Lacks the pyridine and cyclopropyl groups, resulting in lower steric hindrance and distinct electronic properties.
  • Relevance : Exhibits higher solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) compared to bulkier analogues .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Cyclopropyl and pyridine groups paired with a pyrazole ring.
  • Synthesis : Achieved via copper(I)-catalyzed coupling (17.9% yield), highlighting challenges in cyclopropyl-pyridine derivative synthesis .

N-Cyclopropyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine hydrochloride

  • Structure : Pyrimidine core with cyclopropyl and piperazine substituents.
  • Key Differences : The pyrimidine ring increases molecular weight (269.77 g/mol) and polarity compared to the pyridine-based compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Key Solvents)
C-(3-Cyclopropyl-pyridin-4-yl)-methylamine C9H11N2 ~147.2 (estimated) Likely low in water; moderate in DMF
Benzenemethanamine C7H9N 107.15 High in DMF, pyridine
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H14N4 214.27 Low aqueous solubility

Insights :

  • The cyclopropyl group reduces solubility in aqueous media due to hydrophobicity but may improve lipid membrane permeability.
  • Pyridine-containing derivatives exhibit moderate solubility in aprotic solvents like DMF, critical for pharmaceutical formulation .

Insights :

  • Low yields in cyclopropyl-pyridine derivatives (e.g., 17.9% ) underscore synthetic challenges, likely due to steric hindrance and side reactions.
  • Alternative methods (e.g., chiral resolution in piperidine derivatives ) may offer higher selectivity but require specialized intermediates.

Data Tables

Table 1: Molecular and Physicochemical Comparison

Compound Molecular Weight Key Functional Groups Solubility Profile
This compound ~147.2 Pyridine, cyclopropyl Low in water; moderate in DMF
Benzenemethanamine 107.15 Benzyl, amine High in DMF, pyridine
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 214.27 Pyrazole, pyridine Low aqueous solubility

Biological Activity

C-(3-Cyclopropyl-pyridin-4-yl)-methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a pyridine ring, which contributes to its unique chemical properties. The structural formula can be represented as follows:

C 3 Cyclopropyl pyridin 4 yl CH2NH2\text{C}-\text{ 3 Cyclopropyl pyridin 4 yl }-\text{CH}_2-\text{NH}_2

This compound is primarily utilized as a building block in the synthesis of more complex molecules and has been investigated for various biological activities, including potential therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as receptors and enzymes. The cyclopropyl moiety may provide steric hindrance that influences binding affinity and selectivity. The compound can modulate the activity of these targets, leading to various biological effects including anti-inflammatory and anticancer properties.

Anticancer Activity

Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that derivatives of this compound can inhibit tumor growth in vitro and in vivo models. The compound's mechanism of action involves the modulation of key signaling pathways associated with cell proliferation .

Cell LineIC50 (µM)Reference
HCT1160.3 - 0.45
MCF-70.71 - 5.26
U87 MG0.17 - 0.36
A5490.64 - 1.92

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties. Preliminary studies show that it possesses activity against a range of bacterial strains, indicating its potential use in treating infections.

Case Studies

  • Antiproliferative Effects : A study assessing the antiproliferative activity of various derivatives found that compounds related to this compound significantly inhibited growth in cancer cell lines, with IC50 values comparable to established chemotherapeutics .
  • Mechanistic Insights : In vitro assays demonstrated that the compound interacts with the phosphatidylinositol-3-kinase (PI3K) signaling pathway, which is crucial for cell survival and proliferation .

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